

A Comparative Guide to Octanoic-d15 Acid Analytical Standards

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Compound of Interest

Compound Name: Octanoic-d15 acid

Cat. No.: B124892

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This guide provides a comprehensive comparison of commercially available **Octanoic-d15 acid** analytical standards. As a crucial internal standard for mass spectrometry-based quantification of octanoic acid, the purity and isotopic enrichment of these standards are paramount for accurate and reproducible experimental results. This document summarizes key quality control parameters from various suppliers, details the experimental methodologies used for their certification, and provides a visual representation of the quality control workflow.

Product Performance Comparison

The quality of an analytical standard is defined by its chemical and isotopic purity. Below is a summary of the specifications for **Octanoic-d15 acid** from prominent suppliers. These values are typically found on the Certificate of Analysis (CoA).

Supplier	Chemical Purity	Isotopic Purity / Enrichment	Analysis Method(s)
Supplier A (Example)	≥99.0%	≥98 atom % D	GC-MS, ¹ H-NMR, ² H-NMR
Cayman Chemical	≥99.6% (by GC)[1]	≥99% deuterated forms (d1-d15)[2]	GC, Mass Spec, TLC, NMR[1]
Sigma-Aldrich	≥99% (CP)	≥98 atom % D	Not specified on product page
MedChemExpress	99.88%[1]	Not specified on product page	Not specified on product page
Capot Chemical	≥98%[3]	Not specified on product page	Not specified on product page

Note: The data presented is based on publicly available information and may vary between specific lots. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the Certificate of Analysis for **Octanoic-d15 acid**.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method quantifies the chemical purity of the **Octanoic-d15 acid** standard by separating it from any non-deuterated or other impurities.

a. Sample Preparation and Derivatization: To increase volatility for GC analysis, the carboxylic acid group of **Octanoic-d15 acid** is derivatized. A common method is esterification to form a fatty acid methyl ester (FAME).

- Approximately 1 mg of the **Octanoic-d15 acid** standard is dissolved in 1 mL of a toluene and methanol mixture (1:1 v/v).

- A methylating agent, such as 2M methanolic potassium hydroxide, is added, and the solution is vortexed vigorously for 30 seconds.
- The reaction is neutralized by the addition of sodium hydrogen sulfate monohydrate.
- After settling, the upper organic layer containing the FAME is transferred to a GC vial for analysis.

b. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or similar.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Injection Mode: Splitless (1 μ L injection volume).
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 250°C at 10°C/min.
 - Hold at 250°C for 5 minutes.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-500.

c. Data Analysis: The chemical purity is determined by calculating the peak area of the **Octanoic-d15 acid** methyl ester as a percentage of the total peak area of all detected compounds in the chromatogram.

Isotopic Purity and Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and determining the level of deuteration of the standard. Both proton (^1H) and deuterium (^2H) NMR can be utilized.

a. Sample Preparation:

- Approximately 5-10 mg of the **Octanoic-d15 acid** standard is accurately weighed and dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- For quantitative ^1H -NMR, a known amount of a certified internal standard with a non-overlapping signal is added.

b. NMR Instrumentation and Parameters:

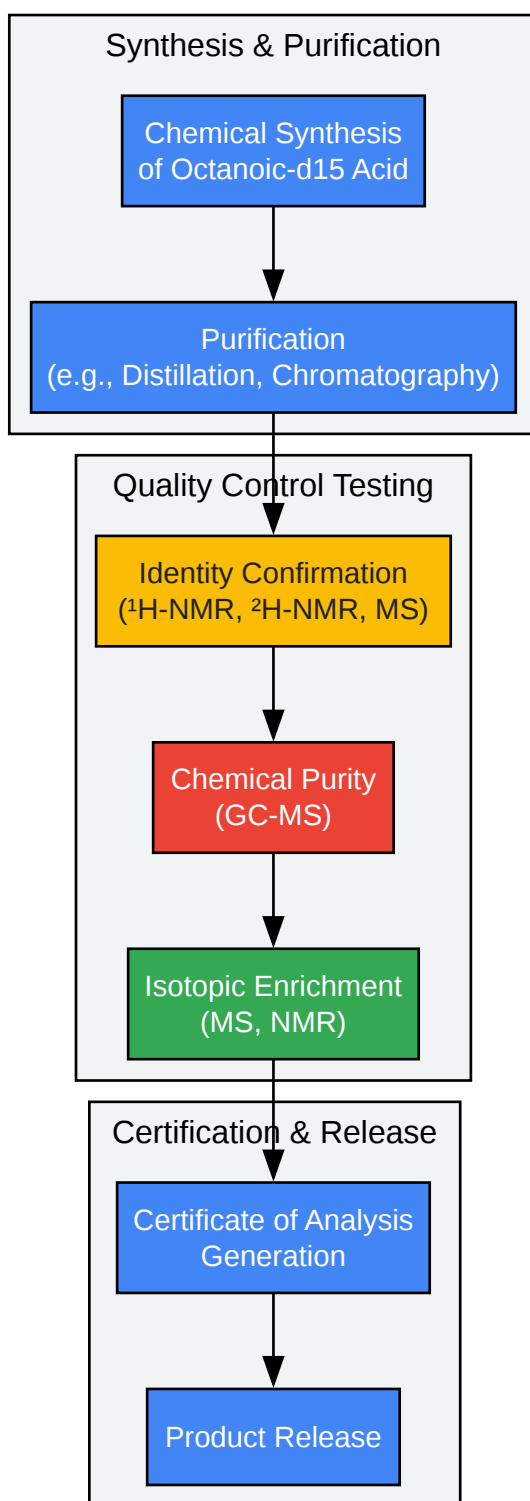
- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
- Probe: Broadband probe capable of detecting both ^1H and ^2H frequencies.
- ^1H -NMR:
 - The disappearance or significant reduction of proton signals corresponding to the C-H bonds in octanoic acid confirms deuteration.
 - Isotopic purity can be estimated by comparing the integral of any residual proton signals to the integral of a known internal standard.
- ^2H -NMR:
 - This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuteration.[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - The chemical shifts in the ^2H -NMR spectrum will correspond to the positions of deuteration.

c. Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the deuterium signals to any residual proton signals at the corresponding positions. For highly

deuterated compounds, ^2H -NMR is often more informative than ^1H -NMR.[5]

Quality Control and Certification Workflow

The following diagram illustrates a typical workflow for the quality control and certification of an **Octanoic-d15 acid** analytical standard.



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Caption: Quality control workflow for **Octanoic-d15 acid** standards.

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